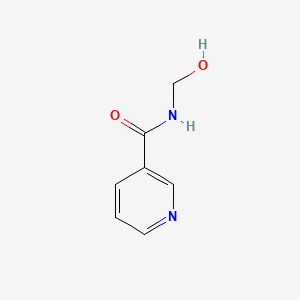
N-(羟甲基)烟酰胺
描述
N-(Hydroxymethyl)nicotinamide, also known as Nicotinylmethylamide, is a compound with the molecular formula C7H8N2O2 . It has been reported to have beneficial anti-inflammatory effects and is used for the treatment of various diseases such as cholecystitis, cholangitis, infectious hepatitis, cholelithiasis, gastroduodenal enteritis, and acute enteritis . It is also known to be an antimicrobial agent .
Synthesis Analysis
N-Hydroxymethyl-nicotinamide is prepared in good yield by treating nicotinamide with an excess of formaldehyde in the presence of potassium carbonate . The condensation reaction was studied under different conditions, changing the amount of formaldehyde, with different kinds of bases and reaction time .Molecular Structure Analysis
The molecular structure of N-(Hydroxymethyl)nicotinamide consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 152.15 g/mol .Physical And Chemical Properties Analysis
N-(Hydroxymethyl)nicotinamide has a density of 1.262±0.06 g/cm3, a melting point of 152-154 °C, and a boiling point of 427.7±25.0 °C . Its molecular weight is 152.15 g/mol .科学研究应用
Antibacterial and Antibiofilm Properties
Nicotinamide derivatives, including N-(Hydroxymethyl)nicotinamide, have been studied for their antibacterial and antibiofilm properties . These compounds have shown promising results against various bacteria, including Gram-positive bacteria like S. aureus and Enterococcus faecalis, and Gram-negative bacteria like E. coli and P. aeruginosa .
Computational Analyses
N-(Hydroxymethyl)nicotinamide and its derivatives have been investigated computationally . These studies involve the use of spectral techniques and optimization levels to examine the electronic properties of these compounds .
Complexation with Cyclodextrins
Studies have been conducted on the complex formation of α- and β-cyclodextrins with N-(Hydroxymethyl)nicotinamide . These studies provide insights into the interactions between these molecules and their potential applications .
Skin Care Applications
N-(Hydroxymethyl)nicotinamide has been proven effective in clinical studies for skin care applications . It has been used for treating fine lines/wrinkles, hyperpigmentation spots, yellowing, rough texture, and red blotchiness .
UV Damage Responses and Oxidative Stress
N-(Hydroxymethyl)nicotinamide plays a role in several skin-relevant cellular functions and processes, including aging, UV damage responses, oxidative stress, inflammation, and wound repair .
Antimicrobial Agent
N-(Hydroxymethyl)nicotinamide is also known as an antimicrobial agent . It has been used in tablets and basic solutions along with nicotinic acid .
安全和危害
N-(Hydroxymethyl)nicotinamide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, avoid contact with skin, eyes, and clothing, and to handle it in accordance with good industrial hygiene and safety practice .
作用机制
Target of Action
N-(Hydroxymethyl)nicotinamide is a derivative of nicotinamide . Nicotinamide is a component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), which plays a crucial role in several enzymatic reactions . The primary targets of nicotinamide are enzymes such as sirtuins and poly- (ADP-ribose) polymerases (PARP) .
Mode of Action
Nicotinamide influences the activity of several enzymes critical to basic cellular activity . It is involved in the prevention and/or cure of conditions like blacktongue and pellagra .
Biochemical Pathways
The biochemical pathways affected by N-(Hydroxymethyl)nicotinamide are likely similar to those of nicotinamide, given their structural similarity. Nicotinamide is essential for the formation of NAD+, a crucial coenzyme in redox reactions . It influences the activity of several enzymes, affecting various biochemical pathways .
Pharmacokinetics
Given its structural similarity to nicotinamide, it may share similar pharmacokinetic properties .
Result of Action
N-(Hydroxymethyl)nicotinamide is reported to be an antimicrobial agent
属性
IUPAC Name |
N-(hydroxymethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-5-9-7(11)6-2-1-3-8-4-6/h1-4,10H,5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFKIOFLCXKVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189205 | |
| Record name | Nicoform | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Hydroxymethyl)nicotinamide | |
CAS RN |
3569-99-1 | |
| Record name | N-(Hydroxymethyl)nicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicoform | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicoform | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(hydroxymethyl)nicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(HYDROXYMETHYL)NICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N1YGM997E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common analytical methods used to determine the concentration of N-(Hydroxymethyl)nicotinamide?
A1: Two primary analytical methods have been explored for N-(Hydroxymethyl)nicotinamide quantification:
- Thin-layer chromatography (TLC) with densitometric detection: This method, employed by Krzek et al. [], utilizes silica gel plates and a chloroform-ethanol mobile phase. Densitometric measurements at 260 nm allow for accurate quantification, demonstrating good precision and a low detection limit [].
- Spectrophotometry: This method, described by Yang et al. [], involves converting N-(Hydroxymethyl)nicotinamide to its acetate derivative, followed by hydroxamation and complexation with ferric ions. The resulting colored solution is then analyzed spectrophotometrically at 524 nm [].
Q2: How stable is N-(Hydroxymethyl)nicotinamide in basic solutions, and what is the decomposition mechanism?
A: Krzek et al. [] investigated the stability of N-(Hydroxymethyl)nicotinamide in basic solutions using densitometric measurements. They found that the compound undergoes decomposition following first-order reaction kinetics. The calculated kinetic and thermodynamic parameters at 30°C suggest a relatively fast degradation rate [].
Q3: What is the potential of N-(Hydroxymethyl)nicotinamide in drug development?
A: N-(Hydroxymethyl)nicotinamide demonstrates potential as a building block for drugs with combined anti-inflammatory and antibacterial properties. This is due to its ability to release both 1-methylnicotinamide (MNA+), known for its anti-inflammatory effects, and formaldehyde, a known antibacterial agent [].
Q4: What are the known synthetic pathways for N-(Hydroxymethyl)nicotinamide?
A: The synthesis of N-(Hydroxymethyl)nicotinamide can be achieved by reacting nicotinamide with formaldehyde in the presence of a base like potassium carbonate [, ]. This condensation reaction has been optimized to achieve yields exceeding 70% [].
Q5: What are the implications of complexation between N-(Hydroxymethyl)nicotinamide and cyclodextrins?
A: While the provided abstract [] doesn't delve into the specific implications, complexation with cyclodextrins is a common strategy to enhance the solubility, stability, and bioavailability of drug molecules. Further research on the interaction between N-(Hydroxymethyl)nicotinamide and cyclodextrins could elucidate their potential in pharmaceutical formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






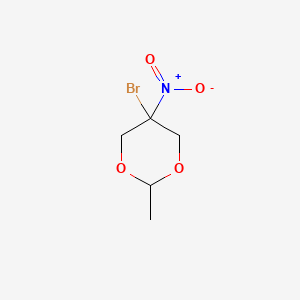
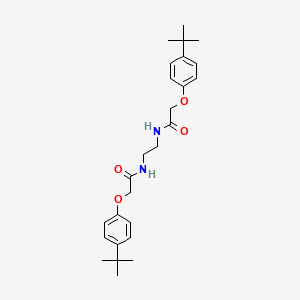
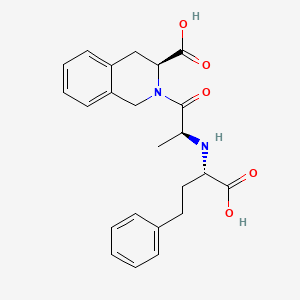

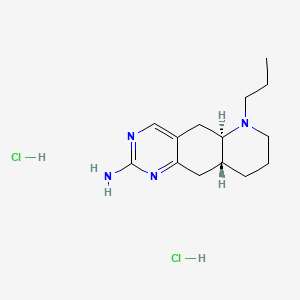

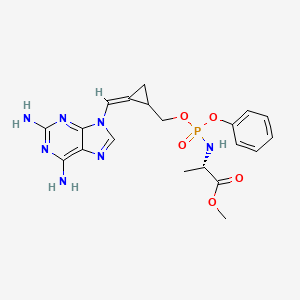
-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)

![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B1678691.png)
